Cas no 79837-10-8 (2-Butanone,4-(1H-benzimidazol-1-yl)-)

2-Butanone,4-(1H-benzimidazol-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 2-Butanone,4-(1H-benzimidazol-1-yl)-
- 2-Butanone,4-(1H-benzimidazol-1-yl)-(9CI)
- 4-(benzimidazol-1-yl)butan-2-one
- 4-(1H-BenZimidaZol-1-yl)-2-butanone
- MFCD11174813
- AKOS008962908
- 1-(3-oxobutyl)-1H-benzimidazole
- 2-Butanone, 4-(1H-benzimidazol-1-yl)-
- ZPAIGQDQDVCVIP-UHFFFAOYSA-N
- WS-03037
- D86202
- SCHEMBL4284704
- 4-(1H-Benzo[d]imidazol-1-yl)butan-2-one
- 79837-10-8
- 1-[1-benzimidazolyl]-3-oxo butane
- 4-(1H-1,3-benzodiazol-1-yl)butan-2-one
-
- MDL: MFCD11174813
- インチ: InChI=1S/C11H12N2O/c1-9(14)6-7-13-8-12-10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3
- InChIKey: ZPAIGQDQDVCVIP-UHFFFAOYSA-N
- SMILES: CC(=O)CCN1C=NC2=CC=CC=C21
計算された属性
- 精确分子量: 188.094963011g/mol
- 同位素质量: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 34.9Ų
2-Butanone,4-(1H-benzimidazol-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00GNRC-100mg |
2-Butanone,4-(1H-benzimidazol-1-yl)-(9CI) |
79837-10-8 | 96% | 100mg |
$128.00 | 2024-04-21 | |
Aaron | AR00GNZO-1g |
2-Butanone,4-(1H-benzimidazol-1-yl)-(9CI) |
79837-10-8 | 96% | 1g |
$448.00 | 2023-12-14 | |
A2B Chem LLC | AH76488-500mg |
2-Butanone, 4-(1h-benzimidazol-1-yl)- |
79837-10-8 | 96% | 500mg |
$330.00 | 2024-04-19 | |
A2B Chem LLC | AH76488-3mg |
2-Butanone, 4-(1h-benzimidazol-1-yl)- |
79837-10-8 | 96 | 3mg |
$105.00 | 2024-04-19 | |
abcr | AB591771-100mg |
4-(1H-Benzimidazol-1-yl)-2-butanone; . |
79837-10-8 | 100mg |
€246.10 | 2024-07-24 | ||
A2B Chem LLC | AH76488-1mg |
2-Butanone, 4-(1h-benzimidazol-1-yl)- |
79837-10-8 | 96 | 1mg |
$73.00 | 2024-04-19 | |
A2B Chem LLC | AH76488-2mg |
2-Butanone, 4-(1h-benzimidazol-1-yl)- |
79837-10-8 | 96 | 2mg |
$86.00 | 2024-04-19 | |
A2B Chem LLC | AH76488-100mg |
2-Butanone, 4-(1h-benzimidazol-1-yl)- |
79837-10-8 | 96% | 100mg |
$135.00 | 2024-04-19 | |
abcr | AB591771-1g |
4-(1H-Benzimidazol-1-yl)-2-butanone; . |
79837-10-8 | 1g |
€756.10 | 2024-07-24 | ||
eNovation Chemicals LLC | D771576-500mg |
2-Butanone,4-(1H-benzimidazol-1-yl)-(9CI) |
79837-10-8 | 95% | 500mg |
$505 | 2025-02-25 |
2-Butanone,4-(1H-benzimidazol-1-yl)- 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-Butanone,4-(1H-benzimidazol-1-yl)-に関する追加情報
Comprehensive Overview of 2-Butanone,4-(1H-benzimidazol-1-yl)- (CAS No. 79837-10-8)
2-Butanone,4-(1H-benzimidazol-1-yl)- (CAS No. 79837-10-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its unique benzimidazole moiety, is widely studied for its potential applications in drug development and material science. Researchers are particularly interested in its structural versatility, which allows for modifications to enhance bioactivity and stability. The compound's CAS number 79837-10-8 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings.
In recent years, the demand for 2-Butanone derivatives has surged due to their role in synthesizing high-value intermediates. The integration of the benzimidazole ring into this framework enhances its utility in creating compounds with antimicrobial and anti-inflammatory properties. This aligns with current trends in green chemistry and sustainable synthesis, where efficiency and environmental impact are prioritized. Users searching for "79837-10-8 applications" or "benzimidazole-based ketones" will find this compound relevant to their queries, as it bridges gaps between theoretical research and practical applications.
The synthesis of 2-Butanone,4-(1H-benzimidazol-1-yl)- involves multi-step organic reactions, often employing catalysts to optimize yield and purity. Its molecular structure features a ketone group adjacent to the benzimidazole ring, a configuration that influences its reactivity and interaction with biological targets. This makes it a subject of interest for studies on structure-activity relationships (SAR), a hot topic in medicinal chemistry. Searches for "SAR of benzimidazole ketones" or "79837-10-8 synthesis" reflect the compound's relevance in cutting-edge research.
From an industrial perspective, 2-Butanone,4-(1H-benzimidazol-1-yl)- is valued for its role in producing advanced materials. Its compatibility with polymer matrices and ability to act as a cross-linking agent have been explored in nanotechnology and coating formulations. These applications resonate with the growing focus on smart materials and functional coatings, addressing user queries like "benzimidazole in material science" or "79837-10-8 industrial uses." The compound's adaptability underscores its potential in addressing contemporary challenges in material engineering.
Quality control and analytical profiling of CAS No. 79837-10-8 are essential for ensuring its suitability in high-precision applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. This emphasis on quality aligns with the broader industry shift toward standardized chemical characterization, a topic frequently searched by professionals seeking "analytical methods for benzimidazole compounds." The compound's well-documented spectral data further enhances its appeal for research and development.
In summary, 2-Butanone,4-(1H-benzimidazol-1-yl)- (CAS No. 79837-10-8) represents a versatile and scientifically significant compound. Its applications span pharmaceuticals, agrochemicals, and advanced materials, making it a focal point for interdisciplinary research. By addressing user interests such as "79837-10-8 properties" and "benzimidazole ketone synthesis," this overview highlights the compound's relevance in both academic and industrial contexts. As research progresses, its potential to contribute to innovative solutions in life sciences and material engineering continues to expand.
79837-10-8 (2-Butanone,4-(1H-benzimidazol-1-yl)-) Related Products
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 57978-00-4(6-Bromohexanal)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
